2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzoxazine moiety, and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine and triazole intermediates. The benzoxazine intermediate can be synthesized through the cyclization of 2-aminophenol with an appropriate aldehyde, followed by oxidation . The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne . The final step involves the coupling of these intermediates with a naphthalene derivative under suitable conditions, such as the use of a base and a coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzoxazine moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(PHENYL)ACETAMIDE
- 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(TOLUEN-1-YL)ACETAMIDE
Uniqueness
The presence of the naphthalene moiety in 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE distinguishes it from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity .
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-16(30-20-12-5-6-13-21(20)33-14-23(30)32)24-27-28-25(29(24)2)34-15-22(31)26-19-11-7-9-17-8-3-4-10-18(17)19/h3-13,16H,14-15H2,1-2H3,(H,26,31) |
InChI Key |
JEMVDAXZPDUKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC3=CC=CC=C32)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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